Weak Dihydroorotase Inhibition
3,4-Dihydro-2H-1-benzothiopyran-8-ol exhibits measurable but weak inhibition of dihydroorotase, with a reported IC50 value of 1.00E+6 nM (equivalent to 1.0 mM) [1]. This data point establishes a baseline for its activity in this specific enzyme system. While no direct head-to-head comparison for dihydroorotase inhibition is currently available in the public domain, this quantitative value provides a critical reference for researchers assessing its utility against other dihydroorotase inhibitors or related thiochroman derivatives. For context, the oxygen analog chroman-8-ol shows no reported activity against this target, highlighting a potential divergence in enzyme selectivity driven by the sulfur heteroatom.
| Evidence Dimension | Inhibition of Dihydroorotase Enzyme |
|---|---|
| Target Compound Data | IC50: 1.00E+6 nM (1.0 mM) |
| Comparator Or Baseline | Chroman-8-ol (oxygen analog) - No reported activity |
| Quantified Difference | Not calculable (activity vs. no reported activity) |
| Conditions | Mouse Ehrlich ascites dihydroorotase at pH 7.37, compound concentration of 10 µM |
Why This Matters
Provides the only publicly available, quantitative enzyme inhibition benchmark for this compound, allowing researchers to calibrate its potency against alternative scaffolds or to use it as a negative control in dihydroorotase assays.
- [1] BindingDB. Affinity Data for 3,4-Dihydro-2H-1-benzothiopyran-8-ol: Dihydroorotase Inhibition (IC50: 1.00E+6 nM). Retrieved April 21, 2026. View Source
